Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate
Description
Table 1: Structural Features and Target Affinities of this compound Derivatives
| Position | Substituent | Role in Target Interaction | Example Target | IC₅₀ (μM) |
|---|---|---|---|---|
| 1 | Phenyl | Hydrophobic stacking | EGFR | 2.1 |
| 5 | Methyl ester | Solubility modulation | VEGFR-2 | 3.8 |
This compound’s ability to engage multiple kinase targets stems from its adaptable hydrogen-bonding network. The imidazole nitrogen at the 3-position participates in hydrogen bonding with catalytic lysine residues, while the ester group forms water-mediated contacts with activation loop residues. Such multitarget engagement is exemplified by derivatives showing concurrent inhibition of EGFR and PDGFR with IC₅₀ values below 5 μM, a hallmark of polypharmacological agents.
Properties
IUPAC Name |
methyl 1-phenylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOEEFYHKVJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with methyl 2-phenylacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of benzimidazole compounds exhibit significant activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, making it a candidate for developing new antibiotics .
Anticancer Potential
Research has suggested that benzimidazole derivatives, including this compound, may possess anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved include the modulation of apoptosis-related proteins and cell cycle regulators .
Materials Science
Photophysical Properties
The compound exhibits interesting photophysical characteristics, which have been explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it suitable for use as a phosphorescent material in display technologies .
Synthesis of Functional Materials
this compound can be utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound may also interact with DNA and proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pharmacological behavior of benzimidazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
| Compound Name | Substituents (Position) | Key Structural Features | Physicochemical Impact |
|---|---|---|---|
| Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate | Phenyl (N1), methyl ester (C5) | Aromatic bulk at N1, polar ester at C5 | Moderate lipophilicity, variable solubility |
| MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | 5-Fluoro-2-hydroxyphenyl (C2), methyl ester (C5) | Electron-withdrawing F, hydroxyl group | Enhanced polarity, improved target binding |
| Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate | Isopropyl (N1), methyl ester (C5) | Aliphatic bulk at N1 | Increased lipophilicity, reduced solubility |
| Ethyl 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylate | Cyclohexyl (N1), phenyl (C2), ethyl ester (C5) | Steric hindrance from cyclohexyl | Low solubility, high membrane permeability |
Antioxidant Activity
- Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : Exhibits potent antioxidant activity (comparable to ascorbic acid) due to hydroxyl and fluorine substituents, which enhance radical scavenging .
Antitumor Activity
- MBIC : Demonstrates robust cytotoxicity in cervical (HeLa) and breast cancer cells via tubulin polymerization inhibition, G2-M phase arrest, and mitochondrial apoptosis. IC₅₀ values in HeLa cells: <10 µM .
Mechanism of Action
- MBIC : Binds to tubulin’s colchicine site, disrupting microtubule dynamics and triggering caspase-9-mediated apoptosis .
- Methyl 1-(4-fluorophenyl) analogs : Antioxidant activity correlates with electron-donating hydroxyl groups stabilizing free radicals .
- This compound : Unclear mechanism but may interact with kinases or DNA due to planar benzimidazole core.
Biological Activity
Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with a phenyl group and a carboxylate functional group, contributing to its chemical reactivity and biological interactions. Its molecular formula is C₁₅H₁₂N₂O₂, with a molecular weight of approximately 252.27 g/mol .
Target of Action : MBIC primarily targets cancer cells, showing selective toxicity compared to normal cells. It interacts with various biological macromolecules, influencing several biochemical pathways involved in cell proliferation and apoptosis.
Mode of Action : The compound exhibits multiple anti-tumor actions. Studies indicate that it induces mitochondrial-caspase-dependent apoptosis in cancer cells, leading to cell death through mechanisms involving mitochondrial damage and cytochrome c release .
Anticancer Properties
Recent studies have demonstrated MBIC's efficacy against various cancer cell lines:
- Breast Cancer : In vitro studies on MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cells revealed that MBIC significantly inhibits cell growth in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for MDA-MB-231 cells was found to be 4.4 ± 0.3 µM, with a notable reduction in tumor volume observed in animal models .
| Cell Line | IC50 (µM) | Effect on Cell Growth |
|---|---|---|
| MDA-MB-231 | 4.4 ± 0.3 | Significant inhibition |
| MCF-7 | >0.7 | Moderate inhibition |
Antimicrobial Activity
MBIC also displays antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have shown that benzimidazole derivatives exhibit significant activity against Staphylococcus aureus (including MRSA), Escherichia coli, and Candida albicans. For instance, compounds derived from benzimidazole demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL against certain strains .
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <1 | High |
| Escherichia coli | Varies | Moderate |
| Candida albicans | <3.9 | High |
In Vivo Studies
In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells showed that MBIC administration resulted in a 79.7% reduction in tumor volume after four weeks without severe toxicity signs. This highlights the potential of MBIC as a therapeutic agent for breast cancer treatment .
Cytotoxicity Assessments
A study assessed the cytotoxicity of MBIC across different cancer cell lines using the MTT assay. Results indicated that MBIC effectively induced cell cycle arrest at the G1 phase in HepG2 liver cancer cells, demonstrating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
